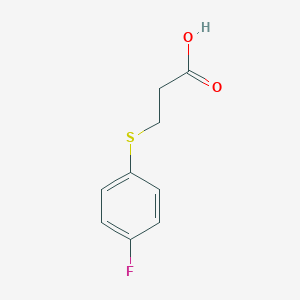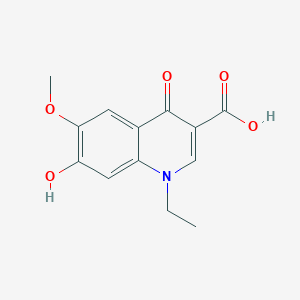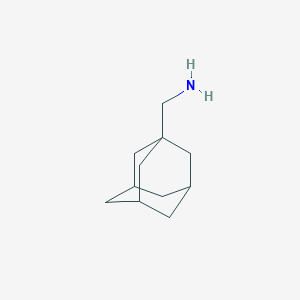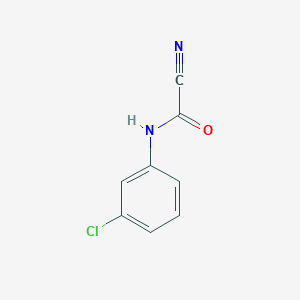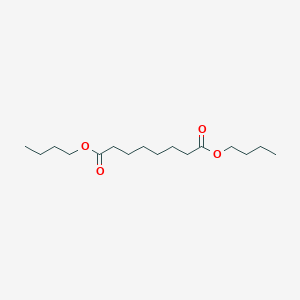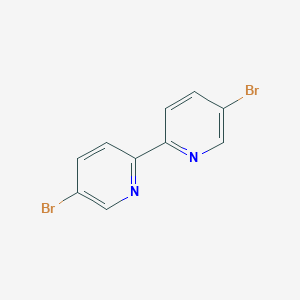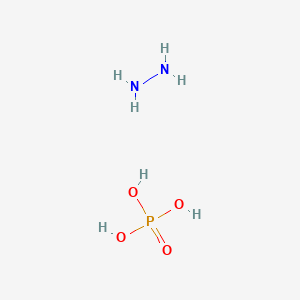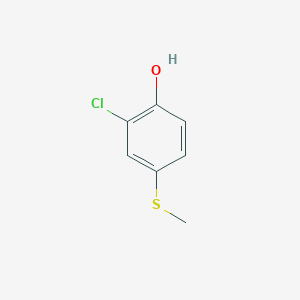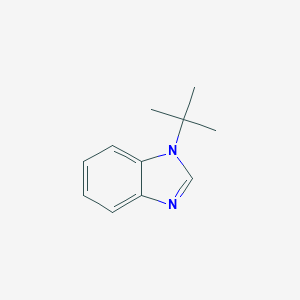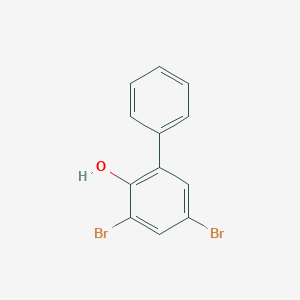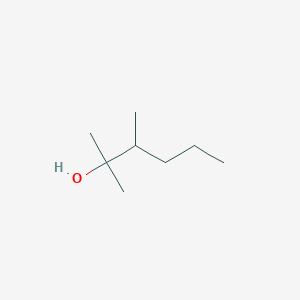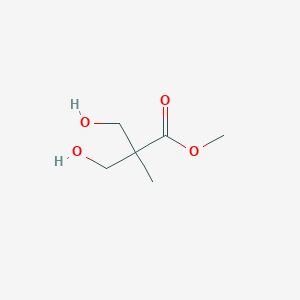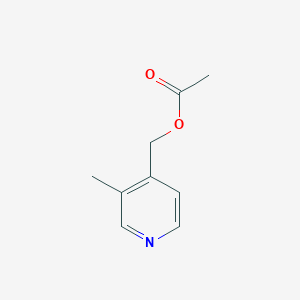
Benzaldehyde, 2,3-difluoro-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2,3-difluoro-, oxime is a chemical compound that has been widely used in scientific research. It is an organic compound with the chemical formula C7H6F2NO. This compound is also known as 2,3-difluorobenzaldoxime, and it is used in various fields of research, including medicinal chemistry, pharmaceuticals, and biochemistry.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2,3-difluoro-, oxime is not well understood. However, it is known that it can react with various functional groups, including aldehydes, ketones, and nitro groups. It can also react with reactive oxygen species, which makes it a useful probe for their detection.
Biochemische Und Physiologische Effekte
Benzaldehyde, 2,3-difluoro-, oxime has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have moderate toxicity in animal studies. It has also been reported to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Benzaldehyde, 2,3-difluoro-, oxime has several advantages for lab experiments. It is readily available, and it is relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations as well. It is moderately toxic, which makes it unsuitable for some experiments. It is also not very soluble in water, which can limit its use in aqueous systems.
Zukünftige Richtungen
There are several future directions for the research on Benzaldehyde, 2,3-difluoro-, oxime. One of the most promising directions is the development of new drugs based on this compound. It has been shown to have potential as an antimicrobial agent, and it may have other therapeutic applications as well. Another direction is the development of new fluorescent dyes based on this compound. It has been shown to have potential as a probe for the detection of reactive oxygen species, and it may have other applications in fluorescence microscopy and imaging. Finally, further studies are needed to understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesemethoden
The synthesis of Benzaldehyde, 2,3-difluoro-, oxime can be achieved through various methods. One of the most common methods is the reaction of 2,3-difluoronitrobenzene with hydroxylamine hydrochloride in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. Another method involves the reaction of 2,3-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2,3-difluoro-, oxime has been widely used in scientific research. It is used in medicinal chemistry as a building block for the synthesis of various drugs. It is also used in pharmaceuticals as an intermediate for the synthesis of various drugs. In biochemistry, it is used as a reagent for the determination of ketones and aldehydes. It is also used as a probe for the detection of reactive oxygen species. Moreover, it is used in the synthesis of various fluorescent dyes.
Eigenschaften
CAS-Nummer |
18355-77-6 |
|---|---|
Produktname |
Benzaldehyde, 2,3-difluoro-, oxime |
Molekularformel |
C7H5F2NO |
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
(NE)-N-[(2,3-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+ |
InChI-Schlüssel |
SZJWOEBXPAJXAT-ONNFQVAWSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)F)F)/C=N/O |
SMILES |
C1=CC(=C(C(=C1)F)F)C=NO |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



